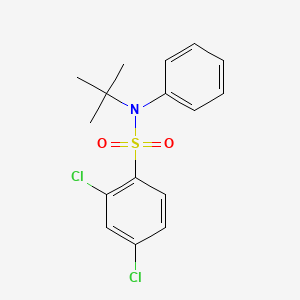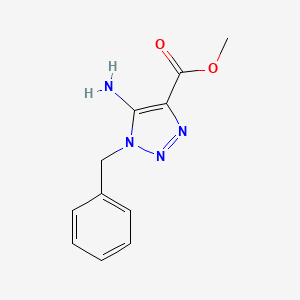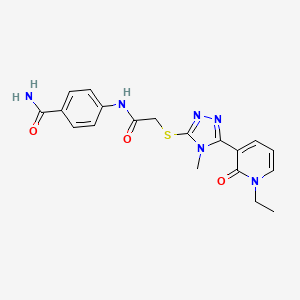
4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide is a complex organic molecule with potential applications in various scientific fields. Its intricate structure incorporates multiple functional groups, indicating a broad range of chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide generally involves multiple steps, starting with the preparation of individual fragments that are then coupled together. Typical synthetic routes might involve:
Synthesis of the dihydropyridinyl fragment: : Utilizing starting materials like ethyl acetoacetate and suitable nitriles.
Formation of the triazolyl moiety: : Incorporating 1,2,4-triazole derivatives through cyclization reactions.
Thioacetamide linkage: : Introduction of the thioacetamide group via nucleophilic substitution reactions.
Final coupling with benzamide: : Completing the synthesis by attaching the benzamide fragment under specific conditions like mild heating and catalytic amounts of base.
Industrial Production Methods
Large-scale production may modify these steps to enhance yield and efficiency. Techniques such as continuous flow synthesis, process optimization, and use of industrial-grade reagents play crucial roles in scaling up the production. Safety and environmental concerns are also addressed in industrial settings.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The presence of the dihydropyridinyl moiety allows for oxidation reactions, potentially forming pyridine derivatives.
Reduction: : Reduction reactions can alter the oxo-pyridinyl segment to a more saturated state.
Substitution: : The compound is likely to undergo electrophilic and nucleophilic substitution reactions, especially at reactive sites like the triazole or amide nitrogen atoms.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution conditions: : Lewis acids or bases such as AlCl3 or NaOH, mild heating, and solvents like dichloromethane or ethanol.
Major Products Formed from These Reactions
Oxidation: : Conversion to corresponding pyridine derivatives.
Reduction: : Formation of dihydropyridine derivatives.
Substitution: : Varied products based on the nucleophile or electrophile involved, often leading to functionalized benzamide derivatives.
科学研究应用
Chemistry
Synthesis and functionalization: : Used as a building block in complex molecule synthesis, enabling the exploration of new chemical entities.
Biology
Drug development: : Potential bioactive properties make it a candidate for drug discovery programs targeting specific enzymes or receptors.
Medicine
Therapeutic applications: : Studied for its potential effects on cellular pathways, making it relevant in treating conditions like cancer or neurodegenerative diseases.
Industry
Material science: : Application in designing novel materials with unique properties due to its structural complexity.
作用机制
The compound exerts its effects through interactions with specific molecular targets, likely involving hydrogen bonding, van der Waals forces, and covalent modifications. The detailed pathway includes binding to active sites of enzymes or receptors, thereby altering their activity and triggering downstream biological effects.
相似化合物的比较
Comparing 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide with similar compounds highlights its uniqueness:
Compound A: : Has a similar triazole backbone but lacks the dihydropyridinyl group, resulting in different reactivity and biological activity.
Compound B:
Compound C: : Features a modified amide linkage, altering its interaction with biological targets and making it suitable for different scientific studies.
Conclusion
This compound stands out due to its multifaceted applications and unique structural attributes. Its synthesis, reactivity, and diverse applications underscore its importance in scientific research and industrial development.
属性
IUPAC Name |
4-[[2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c1-3-25-10-4-5-14(18(25)28)17-22-23-19(24(17)2)29-11-15(26)21-13-8-6-12(7-9-13)16(20)27/h4-10H,3,11H2,1-2H3,(H2,20,27)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSAWWHFPHVVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)
![3-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2609974.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2609976.png)

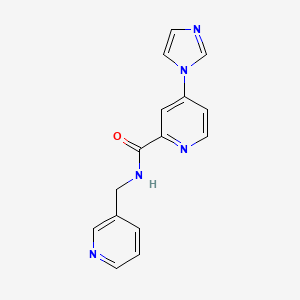
![5-(PIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2609979.png)
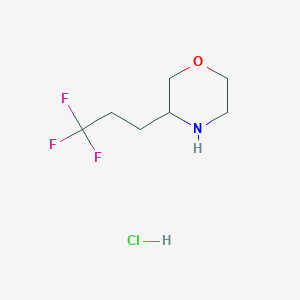
![3-(3-chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2609982.png)
![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)
